
1-Hydroxymethyladamantan-4-one Ethylene Ketal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxymethyladamantan-4-one Ethylene Ketal is a synthetic compound with the CAS Number: 110852-41-0 . It has a molecular weight of 224.3 and its IUPAC name is ( (1R,3S,5s,7s)-spiro [adamantane-2,2’- [1,3]dioxolan]-5-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20O3/c14-8-12-5-9-3-10 (6-12)13 (11 (4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.3 . It is recommended to be stored at 0-8°C .Aplicaciones Científicas De Investigación
Ethylene Ketal as a Protecting Group
1-Hydroxymethyladamantan-4-one Ethylene Ketal, as part of the broader category of ethylene ketals, plays a crucial role as a protecting group in organic synthesis. Ethylene glycol ketals are used to protect carbonyl compounds during chemical reactions. For example, the synthesis of 4-hydroxy-4,4-diphenyl-2-butanone from ethyl acetoacetate demonstrates the use of an ethylene ketal protecting group. This process involves the reaction of ethyl acetoacetate with ethylene glycol to produce a ketal ester, which is then further processed to generate the desired compound while removing the ketal protecting group (Baar, Russell, & Wustholz, 2005).
Impact on Singlet-Triplet Energy Gap
Ethylene ketals, such as this compound, can influence the singlet-triplet energy gap in certain chemical structures. Studies on compounds like cyclopentane-1,3-diyls have shown that the presence of an ethylene ketal functionality can significantly increase the preference for a singlet ground state. This effect is attributed to the phenomenon of spiroconjugation, which affects the electronic structure and stability of these compounds (Abe et al., 2004).
Applications in Chemistry and Physics
Ethylene ketals, including variants like this compound, find applications in various fields of chemistry and physics. For instance, they are used in the formation of phototriggered acid proliferation reactions in photoresists, enhancing the photosensitivity of chemically amplified photoresists (Arimitsu & Ichimura, 2001). This application demonstrates the role of ethylene ketals in advanced material science and technology.
Biocompatibility and Drug Delivery
In the field of biomedicine, ethylene ketals like this compound are explored for their potential in drug delivery systems. Biodegradable hyperbranched polyglycerols (BHPGs) containing ethylene ketal groups have been synthesized and shown to exhibit controlled degradation profiles, which, combined with their biocompatibility, make them suitable for applications in drug delivery and bioconjugation (Shenoi, Lai, & Kizhakkedathu, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
spiro[1,3-dioxolane-2,4'-adamantane]-1'-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-8-12-5-9-3-10(6-12)13(11(4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNISAZZENBHIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3CC4CC2CC(C4)(C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

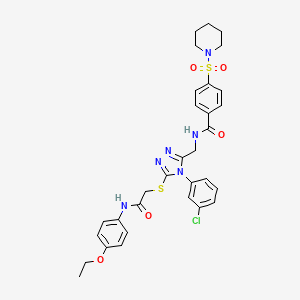
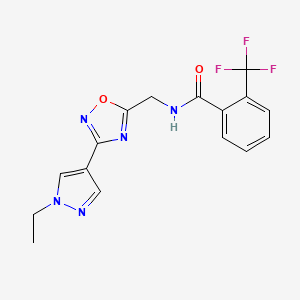
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2357452.png)

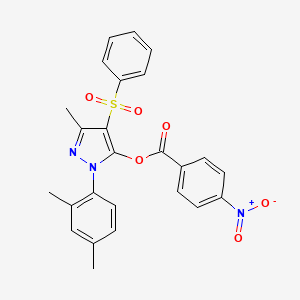
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)
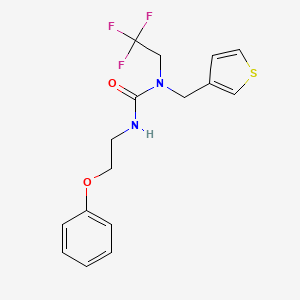
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)
![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)
![1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2357465.png)
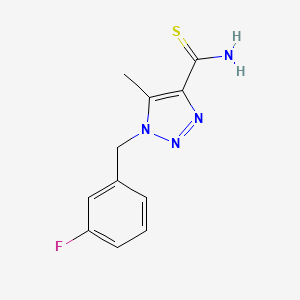
![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)
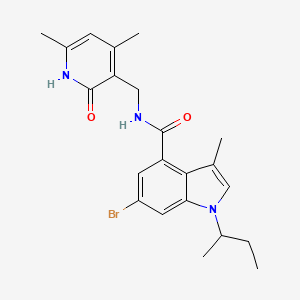
![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)